3,7-Dimethyloctan-3-ol

描述

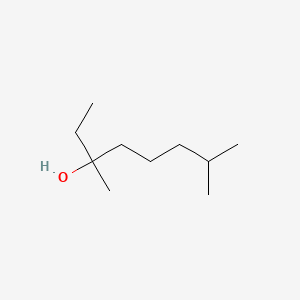

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloctan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHQZZUEERVIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029110 | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.829 | |

| Record name | Tetrahydrolinalool | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Tetrahydrolinalool | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11572 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-69-3, 57706-88-4 | |

| Record name | Tetrahydrolinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-6-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3,7-dimethyloctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM4XS5M134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-3-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyloctan 3 Ol

Enantioselective Synthesis of 3,7-Dimethyloctan-3-ol and its Stereoisomers

The creation of specific stereoisomers of this compound is crucial for investigating their unique properties. Enantioselective synthesis focuses on producing a particular enantiomer, either (3S)- or (3R)-3,7-dimethyloctan-3-ol, in excess.

Chiral Pool Approaches for (3S)-3,7-Dimethyloctan-3-ol and (3R)-3,7-Dimethyloctan-3-ol

Chiral pool synthesis is a widely used strategy that utilizes enantiomerically pure starting materials from natural sources to generate enantiomerically pure target molecules. icjs.us This approach allows for the use of achiral reagents while preserving the desired chiral centers of the starting material. icjs.us For the synthesis of the (S)- and (R)-enantiomers of this compound, a common precursor is linalool (B1675412). For instance, (S)-(-)-3,7-dimethyloctan-3-ol can be synthesized from linalool using hydrogen and palladium on activated charcoal in ethanol (B145695) at 20°C for 3 hours. lookchem.com

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a powerful method for the enantioselective synthesis of chiral compounds from achiral starting materials. icjs.us This involves the use of chiral catalysts to favor the formation of one enantiomer over the other. icjs.us While specific applications of asymmetric catalysis for the direct formation of this compound are not extensively detailed in the provided results, the general principles are well-established. For example, the development of metal-catalyzed enantioselective reactions, such as the use of chiral rhodium catalysts for hydrogenating alkenes, demonstrates the potential of this approach. icjs.us The ZACA–lipase-catalyzed acetylation–Cu-catalyzed cross-coupling process is a notable example of a highly efficient and enantioselective synthetic method for various chiral compounds. nih.gov

Diastereoselective Synthesis of this compound

Diastereoselective synthesis aims to selectively form one diastereomer over others when multiple stereocenters are created in a reaction. Boron-mediated aldol (B89426) reactions with aldehydes on a solid support represent a method for achieving high levels of diastereoselectivity in the synthesis of polyketide structures. uninsubria.it This approach can be combined with in-situ reduction to generate 1,3-diols with defined sequences of contiguous stereocenters. uninsubria.it

Novel Synthetic Routes to this compound

Ongoing research focuses on developing new and efficient synthetic pathways to this compound.

Hydrogenation-Based Syntheses (e.g., from Linalool)

A primary industrial route to this compound is the catalytic hydrogenation of linalool. scentree.coforeverest.net This process typically involves reacting linalool with hydrogen in the presence of a catalyst. Various catalysts can be employed, including palladium on calcium carbonate (with a 5% Pd loading) and nickel catalysts. google.comchembk.com For example, the hydrogenation of dl-linalool catalyzed by platinum yields tetrahydrolinalool (B1194170). chembk.com Another method involves the transfer hydrogenation of linalool using nickel nanoparticles and 2-propanol as a hydrogen donor, which transforms the monoterpene into the saturated tertiary alcohol. ua.es

Table 1: Hydrogenation-Based Syntheses of this compound

| Precursor | Catalyst | Reagents | Conditions | Product |

| Linalool | Palladium on activated charcoal | Hydrogen | Ethanol, 20°C, 3h | (S)-(-)-3,7-dimethyloctan-3-ol lookchem.com |

| dl-Linalool | Platinum | Hydrogen | - | Tetrahydrolinalool chembk.com |

| Linalool | Nickel nanoparticles | 2-propanol | - | This compound ua.es |

| 2,6-dimethyl-2-octen-6-ol | Nickel | Hydrogen | 100°C | This compound chembk.com |

Grignard Reagent-Mediated Approaches and Related Carbon-Carbon Bond Formations

Grignard reagents are powerful tools for forming carbon-carbon bonds and can be used to synthesize tertiary alcohols. masterorganicchemistry.comlibretexts.org The general principle involves the reaction of a Grignard reagent (RMgX) with a ketone. libretexts.org To synthesize this compound, one could theoretically react a suitable ketone with an appropriate Grignard reagent. For instance, the reaction of isoamyl ketone with bromo ethyl magnesium has been cited as a production method. chembk.com The versatility of Grignard synthesis allows for multiple disconnection approaches to a target tertiary alcohol. masterorganicchemistry.com

Table 2: Grignard Reagent-Mediated Synthesis of this compound

| Ketone | Grignard Reagent | Product |

| Isoamyl ketone | Bromo ethyl magnesium | This compound chembk.com |

Functional Group Interconversions and Derivatization

The tertiary hydroxyl group is the primary site for the chemical modification of this compound. jackwestin.com These transformations are crucial for synthesizing various derivatives and intermediates. Because alcohols are readily synthesized and can be converted into many other compounds, they are important intermediates in organic synthesis. britannica.com

Key interconversions include:

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction, known as Fischer esterification when reacting with a carboxylic acid, involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acid. byjus.com

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good one (water) by protonation with a strong acid. jackwestin.com Subsequent reaction with hydrohalic acids (like HBr or HCl) proceeds via an SN1 mechanism to yield the corresponding 3-halo-3,7-dimethyloctane. libretexts.org This proceeds through a stable tertiary carbocation intermediate. libretexts.org

Formation of Tosylates: For creating an even better leaving group for nucleophilic substitution, the alcohol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org This forms a tosylate ester, which is an excellent leaving group, facilitating subsequent reactions. jackwestin.comlibretexts.org This conversion leaves the stereochemistry at the carbon atom intact as only the O-H bond is broken. libretexts.org

| Reactant | Reagent(s) | Product Class | Reaction Type |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH), H⁺ | Ester | Esterification |

| This compound | Hydrohalic Acid (HX) | Alkyl Halide | Nucleophilic Substitution (SN1) |

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkyl Tosylate | Tosylation |

Alternative Precursors and Industrial Scale Production Strategies

On an industrial scale, this compound (tetrahydrolinalool) is a significant product for the flavor and fragrance industry. google.com A common manufacturing process involves a multi-step synthesis starting from more readily available precursors rather than direct synthesis. google.com

One patented industrial route involves the following steps:

Hydrogenation of 6-methyl-5-hepten-2-one (B42903): The starting material, 6-methyl-5-hepten-2-one, is hydrogenated to produce 6-methyl-2-heptanone. This is typically carried out using a palladium catalyst on a support like carbon or aluminum oxide. google.com

Ethynylation of 6-methyl-2-heptanone: The resulting ketone is then reacted with acetylene (B1199291) in the presence of a strong base, such as potassium hydroxide (B78521) in liquid ammonia, to form 3,7-dimethyl-1-octyn-3-ol. google.com

Hydrogenation of 3,7-dimethyl-1-octyn-3-ol: The final step involves the selective hydrogenation of the alkyne. Depending on the conditions and catalyst (e.g., a Lindlar catalyst for partial hydrogenation or a different catalyst for full saturation), this step can yield 3,7-dimethyl-1-octen-3-ol (B92404) or be taken further to the fully saturated this compound. google.com

| Step | Precursor | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 6-Methyl-5-hepten-2-one | H₂, Pd/C | 6-Methyl-2-heptanone |

| 2 | 6-Methyl-2-heptanone | Acetylene, KOH, NH₃ | 3,7-Dimethyl-1-octyn-3-ol |

| 3 | 3,7-Dimethyl-1-octyn-3-ol | H₂, Catalyst | This compound |

Catalytic Systems in this compound Synthesis and Transformation

The synthesis and transformation of this compound, a tertiary alcohol also known as tetrahydrolinalool, often employ catalytic systems to enhance reaction efficiency, selectivity, and sustainability. ua.esnist.gov These systems can be broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches, each offering distinct advantages.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been utilized in the synthesis of related structures, which can be precursors to this compound. For instance, the isomerization of N,N-diethylgeranylamine, a step in the synthesis of citronellal (B1669106) (a precursor to 3,7-dimethyloctan-1-ol), can be achieved with high selectivity using a chiral organometallic rhodium-BINAP catalyst. d-nb.info While this specific example does not directly yield this compound, it highlights the potential of homogeneous catalysts to control chirality, which is a significant aspect of fine chemical synthesis. d-nb.info The primary drawback of homogeneous catalysts is often the difficulty in separating them from the reaction products for reuse, which can be a costly endeavor. d-nb.info

In some cases, transition-metal-catalyzed C-O cross-coupling reactions, which are fundamental in ether synthesis, can be promoted by homogeneous palladium catalysts. mit.edu Although not a direct synthesis of this compound, these methods demonstrate the utility of soluble palladium complexes in forming C-O bonds, a key feature of the alcohol's structure.

Heterogeneous Catalysis (e.g., Palladium-containing catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely employed in the industrial synthesis of related saturated alcohols due to their ease of separation and recyclability. ua.esd-nb.info Palladium-containing catalysts, particularly palladium on a solid support (Pd/C), are prominent in hydrogenation reactions. researchgate.net

A key synthetic route to this compound involves the hydrogenation of 3,7-dimethyl-1-octyn-3-ol. google.com This transformation is often carried out using a Lindlar catalyst, which is a palladium-based heterogeneous catalyst poisoned with lead to prevent over-reduction to the alkane. google.com A patent describes a process for manufacturing 3,7-dimethyl-1-octen-3-ol, an unsaturated precursor, which involves the hydrogenation of 6-methyl-5-hepten-2-one to 6-methyl-2-heptanone using a palladium catalyst on a carrier like carbon, calcium carbonate, or aluminum oxide. google.com The subsequent ethynylation and partial hydrogenation steps also utilize palladium catalysts. google.com Specifically, the hydrogenation of 3,7-dimethyl-1-octyn-3-ol to 3,7-dimethyl-1-octen-3-ol is performed with a palladium catalyst on a carrier, with the addition of lead when calcium carbonate is the support. google.com

The reduction of linalool, a structurally related tertiary allylic alcohol, can also lead to this compound. The transfer hydrogenation of linalool using nickel nanoparticles has been shown to produce tetrahydrolinalool in moderate yield. ua.es Other heterogeneous catalysts like supported platinum-group metals and nickel catalysts are effective for the hydrogenation of various functional groups that could be present in precursors to this compound. d-nb.info

| Catalyst System | Precursor | Product | Support | Key Features |

| Palladium on Carbon (Pd/C) | 6-Methyl-5-hepten-2-one | 6-Methyl-2-heptanone | Carbon, CaCO₃, Al₂O₃ | Part of a multi-step synthesis of 3,7-dimethyl-1-octen-3-ol. google.com |

| Lindlar Catalyst (Pd/CaCO₃/Pb) | 3,7-Dimethyl-1-octyn-3-ol | 3,7-Dimethyl-1-octen-3-ol | Calcium Carbonate | Selective partial hydrogenation of the alkyne. google.com |

| Nickel Nanoparticles | Linalool | This compound | - | Transfer hydrogenation method. ua.es |

Biocatalysis and Enzymatic Transformations

Biocatalysis, the use of natural catalysts like enzymes, is a growing field in chemical synthesis, offering high selectivity and mild reaction conditions. nih.govtudublin.ie While specific enzymatic synthesis of this compound is not extensively documented in the provided results, the principles of biocatalysis are applicable.

Enzymes such as alcohol dehydrogenases (ADHs) are known to selectively reduce aldehydes and ketones to alcohols. For instance, ADHs from Lactobacillus kefir and Rhodococcus ruber can reduce 3,7-dimethyloctanal (B3032866) to the corresponding (R)-enantiomer of 3,7-dimethyloctan-1-ol (B75441) with high enantiomeric excess. This demonstrates the potential for enzymes to control stereochemistry in the synthesis of related fragrance compounds.

Enzyme cascade reactions, where multiple enzymes work in sequence, are being developed for complex syntheses. nih.gov Such a system could potentially be designed for the multi-step synthesis of this compound from a simple precursor. The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is another promising approach. acib.at

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com In the context of this compound synthesis, several strategies align with these principles.

The use of heterogeneous catalysts is inherently a green approach as it facilitates catalyst recovery and reuse, minimizing waste. ua.esd-nb.info The development of solvent-free reaction conditions, as mentioned in a patent for the synthesis of 3,7-dimethyl-1-octen-3-ol, is another significant green chemistry advancement. google.com This eliminates the need for potentially harmful organic solvents and simplifies product purification. google.com

Biocatalysis is a cornerstone of green chemistry. tudublin.ie Enzymatic reactions are typically conducted in aqueous media under mild temperatures and pressures, reducing energy consumption and avoiding the use of harsh reagents. nih.gov The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste. tudublin.ie

Furthermore, the use of renewable feedstocks is a key aspect of green chemistry. abo.fi While not directly detailed for this compound in the provided search results, the synthesis of related fragrance compounds often starts from naturally derived precursors like citronellal from citronella oil or myrcene (B1677589) from wood turpentine. d-nb.info

| Green Chemistry Principle | Application in or related to this compound Synthesis |

| Use of Catalysis | Heterogeneous and biocatalytic systems for improved efficiency and reusability. ua.esd-nb.infotudublin.ie |

| Use of Renewable Feedstocks | Synthesis of related compounds from natural sources like citronella oil. |

| Safer Solvents and Auxiliaries | Development of solvent-free reaction conditions. google.com |

| Design for Energy Efficiency | Mild reaction conditions typical of biocatalytic processes. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 3,7 Dimethyloctan 3 Ol

Spectroscopic Data Analysis for Structural Elucidation

Spectroscopy is a fundamental tool for determining the structural features of molecules. By analyzing the interaction of 3,7-Dimethyloctan-3-ol with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays signals corresponding to the different types of chemically non-equivalent protons in the molecule. The key resonances observed in a CDCl₃ solvent at 400 MHz include signals for the methyl, methylene (B1212753), and methine protons, as well as the hydroxyl proton. nih.govchemicalbook.com The integration of these signals provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are observed for the two quaternary carbons (one bearing the hydroxyl group), the methine carbon, the various methylene carbons in the alkyl chain, and the different methyl carbons. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Data Table: Representative NMR Data for this compound in CDCl₃

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| C1-H₃ (Ethyl group CH₃) | ~0.87-0.91 | ~8.17 |

| C2-H₂ (Ethyl group CH₂) | ~1.42-1.49 | ~34.32 |

| C3-OH | Variable | - |

| C3 (Quaternary C-OH) | - | ~72.89 |

| C3-CH₃ | ~1.14 | ~26.42 |

| C4-H₂ | ~1.39-1.57 | ~41.69 |

| C5-H₂ | ~1.16-1.35 | ~21.65 |

| C6-H₂ | ~1.30-1.40 | ~39.65 |

| C7-H | ~1.51 | ~28.00 |

| C8-H₃ (Isopropyl group CH₃) | ~0.89 | ~22.62 |

| C7-CH₃ (Isopropyl group CH₃) | ~0.89 | ~22.62 |

Note: ¹H NMR chemical shifts can vary and often appear as complex multiplets due to spin-spin coupling. The values presented are approximate ranges based on available data. nih.gov

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that confirm its structure as a tertiary alcohol. nist.govnist.gov A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group involved in hydrogen bonding. Strong absorptions in the 2850-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups. A distinct C-O stretching vibration for a tertiary alcohol is typically observed around 1150 cm⁻¹. nist.gov

Raman Spectroscopy: While less commonly reported in standard databases for this specific compound, the Raman spectrum would be expected to provide complementary information. The C-H and C-C bond vibrations would give strong signals, while the O-H stretch would typically be a weak band in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | ~3200-3600 | Strong, Broad |

| C-H Stretch (Alkyl) | ~2850-3000 | Strong |

| C-O Stretch (Tertiary Alcohol) | ~1150 | Medium-Strong |

| C-H Bend (Alkyl) | ~1375 and ~1465 | Medium |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the this compound molecule is fragmented in a predictable manner. The molecular ion peak (M⁺) at m/z 158 is often weak or absent due to the instability of the tertiary alcohol. nist.gov The fragmentation pattern is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). This results in the loss of an ethyl group (M-29) or a C₅H₁₁ alkyl radical (M-71). A prominent peak is frequently observed at m/z 73, corresponding to the [C(CH₃)(CH₂CH₃)OH]⁺ fragment. nih.gov Dehydration (loss of H₂O, M-18) is also a common fragmentation pathway for alcohols.

Interactive Data Table: Major Mass Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Identity | Relative Intensity |

| 140 | [M - H₂O]⁺ | Low |

| 129 | [M - C₂H₅]⁺ | Moderate |

| 73 | [(C₂H₅)(CH₃)COH]⁺ | High (Often Base Peak) |

| 69 | [C₅H₉]⁺ | Moderate |

| 55 | [C₄H₇]⁺ | Moderate |

| 43 | [C₃H₇]⁺ | Moderate |

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%. nih.gov

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for determining its purity.

Given its volatility, this compound is ideally suited for analysis by Gas Chromatography (GC). nist.gov In GC, the compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property under specific conditions (e.g., column type, temperature program). Purity can be assessed by the presence of a single major peak.

GC-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is a powerful tool for the definitive identification of this compound in complex mixtures. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification by comparing the spectrum to a database. nist.gov The Kovats retention index, a standardized measure of retention time, is often used for identification. For this compound, the retention index is reported to be around 1089 on a standard non-polar column and 1414 on a standard polar column. nih.govnist.gov

High-Performance Liquid Chromatography (HPLC) is less commonly employed for the analysis of simple, volatile alcohols like this compound. This is primarily due to two factors: its high volatility makes it more suitable for GC, and it lacks a strong chromophore, which is necessary for detection by the most common HPLC detector, the UV-Vis detector.

However, HPLC could be used with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water), would be the most probable mode of separation. Derivatization of the hydroxyl group to introduce a UV-active moiety is another strategy that would enable sensitive detection by UV-Vis detectors, although this adds complexity to the analytical procedure.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric composition of chiral compounds like this compound is crucial in fields such as flavor, fragrance, and pheromone analysis, as the biological and sensory properties of enantiomers can differ significantly. Chiral gas chromatography (GC) is the most versatile and accurate technique for analyzing the enantiomeric composition of volatile and semi-volatile compounds. chromatographyonline.com High-resolution capillary columns coated with chiral stationary phases (CSPs) are ideal for the analysis of complex mixtures like essential oils where such compounds are often found. chromatographyonline.com

For the separation of terpene alcohols, derivatized cyclodextrins are the most commonly used CSPs. chromatographyonline.comresearchgate.net These cyclodextrins, which are cyclic oligosaccharides, form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and thus enabling their separation. The choice of the specific cyclodextrin (B1172386) derivative and the dimensions of the capillary column are critical for achieving optimal resolution.

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the chiral purification of volatile flavor and fragrance compounds. waters.comresearchgate.net SFC utilizes supercritical carbon dioxide as the primary mobile phase, which is non-toxic and allows for separations at lower temperatures compared to GC, making it suitable for thermally labile compounds. waters.comselvita.com This method offers high efficiency and is particularly advantageous for preparative applications to isolate pure enantiomers. selvita.com

The table below summarizes typical chiral stationary phases used for the gas chromatographic separation of terpene alcohols, which would be applicable for determining the enantiomeric excess of this compound.

| Chiral Stationary Phase (CSP) Type | Common Derivatives | Typical Applications | Separation Principle |

|---|---|---|---|

| Cyclodextrin-based | Permethylated β-cyclodextrin, 2,3,6-Tri-O-methyl derivative of β-cyclodextrin | Terpenes, alcohols, lactones, epoxides researchgate.net | Inclusion complexation, dipole-dipole interactions, hydrogen bonding |

| Amino acid derivatives | Chirasil-Val (L-valine derivative) | Amino acids, but also a range of other chiral compounds | Hydrogen bonding, dipole-dipole interactions |

Computational Chemistry for Structural and Reactivity Predictions

Computational chemistry provides powerful tools to predict the structural, electronic, and thermodynamic properties of molecules like this compound, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can be employed to determine a variety of properties. The methodology involves optimizing the molecular geometry to find the lowest energy conformation. researchgate.net Following optimization, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computed structure.

DFT is also instrumental in the stereochemical assignment of complex natural products, including terpenes. semanticscholar.org By calculating the NMR chemical shifts for all possible stereoisomers and comparing them with experimental data, often using statistical methods like the DP4+ analysis, the most probable structure can be identified. semanticscholar.org Furthermore, DFT can be used to explore reaction mechanisms, such as the biosynthesis of terpenes, by calculating the energies of intermediates and transition states. nih.govacs.org

Key parameters that can be obtained from DFT calculations for this compound are summarized in the table below.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Vibrational Frequencies | Allows for the prediction of IR and Raman spectra for comparison with experimental data. |

| NMR Chemical Shifts | Aids in the structural elucidation and assignment of stereochemistry. semanticscholar.org |

| Electronic Properties (HOMO/LUMO) | Gives insight into the molecule's reactivity and electronic transitions. |

| Thermodynamic Properties | Predicts enthalpy, entropy, and Gibbs free energy of formation. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape over time. mdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. mdpi.com

MD simulations are particularly useful for understanding how a molecule like this compound behaves in different environments, such as in aqueous solution or interacting with a biological membrane. chemrxiv.org The simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This information is critical for understanding its interactions with other molecules, such as olfactory receptors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. In the context of this compound, which is used as a fragrance ingredient (under the name tetrahydrolinalool), QSAR modeling can be applied to predict its odor characteristics. researchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities (e.g., odor intensity). These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.netresearchgate.net Such models can then be used to predict the properties of new or untested compounds. For fragrance molecules, chirality-sensitive descriptors are often important for developing accurate models. researchgate.net

Emerging Analytical Techniques for this compound Characterization

The analysis of volatile organic compounds (VOCs) like this compound in complex matrices requires highly sensitive and selective analytical techniques. While GC-MS remains a gold standard, several emerging techniques offer enhanced capabilities.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) : This technique provides a significant increase in peak capacity and resolution compared to conventional one-dimensional GC. chromatographyonline.comnih.gov In GCxGC, two columns with different stationary phases are coupled, providing an orthogonal separation mechanism. chromatographyonline.com This is particularly advantageous for the analysis of complex mixtures like essential oils, where it can resolve co-eluting compounds and provide a more detailed chemical fingerprint. edu.krdresearchgate.netresearchgate.net

Ion Mobility Spectrometry (IMS) : IMS is a rapid separation technique that separates ions in the gas phase based on their size, shape, and charge. nih.govyoutube.com When coupled with mass spectrometry (IMS-MS) or gas chromatography (GC-IMS), it adds another dimension of separation, which can help to resolve isomers and isobars that are difficult to distinguish by MS alone. nih.govresearchgate.net Static headspace GC-IMS is a powerful tool for the direct identification of terpenes in various samples without extensive sample preparation. nih.gov

Other modern techniques for VOC analysis include those with novel ionization sources for mass spectrometry, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Direct Analysis in Real Time (DART-MS), which allow for the direct and rapid analysis of volatile compounds in air or from surfaces with minimal sample preparation. nih.gov

The table below highlights some of these emerging analytical techniques and their advantages for the characterization of this compound.

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Two-dimensional separation using two different GC columns. chromatographyonline.com | Enhanced resolution and peak capacity for complex samples. edu.krd |

| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Separation by GC followed by ion mobility separation based on size and shape. nih.gov | Rapid analysis, isomer separation, and fingerprinting of volatile profiles. gas-dortmund.de |

| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid as the mobile phase. waters.com | Efficient for chiral separations, environmentally friendly, suitable for thermally sensitive compounds. selvita.com |

Biological and Biochemical Research on 3,7 Dimethyloctan 3 Ol

In Vitro and In Vivo Biological Activities of 3,7-Dimethyloctan-3-ol

Research into the biological effects of this compound has revealed specific interactions with neuronal pathways and potential antimicrobial properties. Both laboratory-based (in vitro) and whole-organism (in vivo) studies have begun to elucidate its mechanisms of action.

The primary biomolecular interaction identified for this compound is with the GABA-A receptor, a key component of the central nervous system. nih.gov In silico molecular docking studies have demonstrated that this compound forms a stable complex with a model of the GABA-A receptor. nih.gov The molecule's hydrophobic hydrocarbon chain and tertiary alcohol structure are thought to influence its interaction with biological membranes and receptor binding sites. solubilityofthings.com This interaction is central to the compound's observed anticonvulsant effects. nih.gov

The interaction of this compound with the GABA-A receptor directly implicates its activity within the GABAergic signaling pathway. nih.gov This pathway is the primary inhibitory neurotransmission system in the brain and plays a crucial role in regulating neuronal excitability. The anticonvulsant effects observed in animal models are attributed to the modulation of this pathway. nih.gov Studies in mice showed that treatment with this compound reduces seizures induced by pentylenetetrazole, a compound known to interfere with GABAergic transmission. nih.govresearchgate.net

Research has identified several potential biological effects of this compound, with the most significant evidence supporting its anticonvulsant and antimicrobial activities. nih.govchemimpex.com

Anticonvulsant Activity : In vivo studies using mouse models have demonstrated that this compound possesses effective anticonvulsant properties. nih.gov It was shown to increase the latency to seizure onset in picrotoxin-induced seizure tests and reduce mortality. nih.govresearchgate.net These findings suggest its potential as a candidate for further investigation in the context of epileptic syndromes. nih.gov

Antimicrobial Activity : this compound is reported to exhibit antimicrobial properties, which has led to its investigation for use in pharmaceutical and household product formulations. chemimpex.com However, its potency is considered lower than that of its structural isomer, 3,7-Dimethyloctan-1-ol (B75441). This reduced activity is attributed to steric hindrance from the tertiary hydroxyl group at the C-3 position, which may impede interaction with microbial cell membranes.

Anti-inflammatory Activity : The compound has been investigated for potential anti-inflammatory effects. chemimpex.com However, specific studies detailing significant anti-inflammatory activity for this compound are not prominent in the current literature, unlike for its unsaturated precursor, linalool (B1675412). nih.govnih.gov

Pheromonal Activity : There is no significant scientific literature indicating a role for this compound as a pheromone. Its structural isomer, 3,7-Dimethyloctan-1-ol, has been investigated for such a role in certain insect species.

Summary of Biological Effects of this compound

| Biological Effect | Finding | Supporting Evidence |

|---|---|---|

| Anticonvulsant | Demonstrated effective anticonvulsant activity. | Increased seizure latency and reduced mortality in mouse models; linked to GABAergic pathway. nih.govresearchgate.net |

| Antimicrobial | Exhibits antimicrobial properties, but with lower potency compared to some isomers. | Potency is limited by steric hindrance from the tertiary hydroxyl group. chemimpex.com |

| Anti-inflammatory | Investigated for this effect, but specific evidence is limited. | General statements suggest investigation, but detailed studies are lacking in search results. chemimpex.com |

| Pheromonal | No significant evidence found. | Research is focused on other isomers like 3,7-Dimethyloctan-1-ol. |

Metabolic Fate and Biotransformation of this compound

This compound is recognized as a metabolite of linalool. surrey.ac.ukresearchgate.net Its formation and subsequent biotransformation involve enzymatic processes primarily occurring in the gut and liver.

This compound is formed from linalool through metabolic reduction. surrey.ac.ukresearchgate.net Studies in rats have shown that this transformation is carried out by the gut microflora. surrey.ac.uk The hydrogenation of linalool's double bonds by microbial enzymes results in the formation of the saturated alcohol, this compound (tetrahydrolinalool). researchgate.net

Once formed or ingested, the compound is a substrate for Phase II conjugation enzymes. The liver and, to a lesser extent, the intestinal mucosa, have been shown to conjugate linalool with glucuronic acid. surrey.ac.uk By extension, this compound undergoes similar conjugation pathways, primarily glucuronidation and sulfation, to facilitate its excretion. surrey.ac.uk

The primary metabolites of this compound are its conjugated forms. surrey.ac.uk In metabolic studies of linalool, tetrahydrolinalool (B1194170) was recovered from urine, mainly conjugated with glucuronic acid or sulphate. surrey.ac.uk These conjugation reactions increase the water solubility of the compound, which is a critical step for its elimination from the body via urine. surrey.ac.uk Therefore, the main characterized metabolites are this compound glucuronide and this compound sulfate. The compound itself has also been identified as a human metabolite found in extracellular locations and membranes, and has been observed in the context of cancer metabolism. guidechem.comnih.govhmdb.ca

Metabolites of this compound

| Metabolite | Type of Conjugate | Pathway | Significance |

|---|---|---|---|

| This compound glucuronide | Glucuronic acid | Phase II Metabolism (Glucuronidation) | Increases water solubility for urinary excretion. surrey.ac.uk |

| This compound sulfate | Sulfate | Phase II Metabolism (Sulfation) | Increases water solubility for urinary excretion. surrey.ac.uk |

Role in Natural Biological Systems (e.g., plant metabolites, human metabolites)

This compound has been identified as a naturally occurring compound in the plant kingdom. It is recognized as a plant metabolite in species such as Persicaria hydropiperoides, Persicaria minor, and the mango (Mangifera indica). nih.gov As a volatile organic compound in these plants, it likely contributes to their characteristic aroma and may play a role in plant defense or signaling pathways.

In addition to its presence in flora, this compound is also recognized as a human metabolite. nih.gov Notably, its presence has been observed in the context of cancer metabolism. nih.gov While its specific functions as a human metabolite are still under investigation, its endogenous and exogenous sources suggest it can be part of human metabolic processes. hmdb.ca

Ecological Role and Environmental Interactions

Biodegradation Mechanisms and Environmental Fate

The environmental persistence of this compound is relatively low due to its susceptibility to biodegradation. It is classified as "readily biodegradable," with studies showing a 60-70% degradation over a 28-day period under aerobic conditions, according to the OECD Test Guideline 301F. sigmaaldrich.com In the atmosphere, it is subject to photodegradation with an estimated half-life of 27 days in the air at 25°C. johndwalsh.com The product is chemically stable under standard ambient conditions. sigmaaldrich.com

Interaction with Aquatic and Terrestrial Ecosystems

This compound is classified as toxic to aquatic life, with the potential to cause long-term adverse effects in aquatic environments. johndwalsh.comvigon.com Specific ecotoxicity data indicates its impact on various aquatic organisms. For the green algae Desmodesmus subspicatus, the 72-hour growth inhibition EC50 is 13.2 mg/L. sigmaaldrich.com Another study reported a 72-hour ErC10 of 9.5 mg/L for algae. johndwalsh.com The compound is less harmful to bacteria, with a 30-minute EC50 of 1,000 mg/L for Pseudomonas putida. johndwalsh.com

With a log Koc value of 1.75, this compound is not expected to significantly adsorb to soil, suggesting a degree of mobility in terrestrial ecosystems. johndwalsh.com Its low potential for bioaccumulation is also noted. johndwalsh.com

Ecotoxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Time | Reference |

|---|---|---|---|---|

| Desmodesmus subspicatus (green algae) | EC50 (Growth Inhibition) | 13.2 | 72 hours | sigmaaldrich.com |

| Algae | ErC10 | 9.5 | 72 hours | johndwalsh.com |

| Pseudomonas putida (bacteria) | EC50 | 1000 | 0.5 hours | johndwalsh.com |

| Pseudomonas putida (bacteria) | EC10 | 450 | 0.5 hours | johndwalsh.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Stereochemistry on Biological Activity

While specific structure-activity relationship studies focusing on the stereoisomers of this compound are not extensively documented, the importance of stereochemistry can be inferred from its unsaturated analog, linalool. Linalool exists as two stereoisomers, (S)-linalool and (R)-linalool, which are known to have different biological activities and sensory properties. This suggests that the spatial arrangement of the substituents around the chiral center at position 3 in this compound likely influences its interaction with biological receptors, such as olfactory receptors or enzymes.

Modifications to the Carbon Skeleton and Hydroxyl Group

Modifications to the carbon skeleton and the tertiary hydroxyl group of alcohol-containing compounds can significantly impact their biological activity. Studies on other tertiary alcohols have shown that alterations to these structural features can modulate binding affinity and selectivity for biological targets. For instance, research on a series of tertiary alcohol inhibitors of Hsp90α demonstrated that alkylation of the tertiary alcohol can improve binding affinity. nih.gov The replacement of the hydroxyl group with other functional groups, such as a nitrile or an azide, can also alter the compound's interaction with target proteins, for example, by changing its hydrogen-bonding capabilities. nih.govacs.org

The hydroxyl group is a critical functional moiety that often participates in hydrogen bonding with biological receptors. quizlet.com Modifying or replacing this group can therefore lead to a significant change in biological activity. For example, converting the hydroxyl group to an ether or an ester can prevent it from acting as a hydrogen bond donor, thereby probing its importance in receptor binding. quizlet.com Such modifications are a common strategy in medicinal chemistry to elucidate structure-activity relationships and to optimize the biological profile of a lead compound.

Applications and Advanced Uses of 3,7 Dimethyloctan 3 Ol As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

As a chiral molecule, 3,7-Dimethyloctan-3-ol is a valuable building block in organic synthesis, providing a foundation for the construction of more complex chemical structures.

This compound has been identified as a useful intermediate in the synthesis of pharmacologically active compounds. One notable application is its use as an intermediate in the synthesis of a precursor for Aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting. While direct synthesis pathways are often proprietary, the use of this compound highlights its role in constructing the complex molecular architectures required for modern pharmaceuticals.

Additionally, the related compound 3,7-dimethyloctan-1-ol (B75441), also known as tetrahydrogeraniol, is a significant intermediate in the industrial synthesis of compounds like Vitamin E. nih.govpku.edu.cn This underscores the utility of the 3,7-dimethyloctane backbone in the creation of essential vitamins and other bioactive molecules.

While direct evidence for the use of this compound as an intermediate in the synthesis of commercial agrochemicals is limited in publicly available research, its structural isomer, 3,7-dimethyloctan-1-ol, is noted for its application in the synthesis of various agrochemicals. medchemexpress.com The inherent properties of the dimethyloctanol structure, such as its potential toxicity to certain pests, make it a subject of interest for developing new agricultural products. medchemexpress.com this compound itself has been investigated for its potential as a natural insect repellent and fungicide, suggesting its utility in agrochemical formulations, though not necessarily as a synthetic intermediate.

The most prominent application of this compound is as a building block for specialty chemicals, particularly in the flavor and fragrance industry. solubilityofthings.comforeverest.net Due to its greater stability to oxidation compared to its unsaturated precursor, linalool (B1675412), it is frequently used as a substitute in perfuming aggressive media such as soaps, detergents, and other cleaning products. chemicalbook.comscentree.co Its mild, fresh, and floral scent makes it a versatile component in a wide array of fragrance compositions. chemicalbook.com

Below is a table summarizing some of the specialty chemical applications of this compound:

| Application Area | Specific Use | Rationale for Use |

| Fine Fragrances | Component in floral scents (e.g., Muguet, Lily, Rose) | Provides a stable, fresh floral note. |

| Personal Care | Fragrance in soaps, shampoos, deodorants, cosmetics | High stability in various chemical bases. |

| Household Products | Scent in detergents and cleaning agents | Stability in aggressive media and pleasant aroma. |

| Food & Beverage | Flavoring agent for berries and spices | Contributes to the overall flavor profile. |

Advanced Materials Science Applications

The functional hydroxyl group and the specific hydrocarbon structure of this compound present opportunities for its use in materials science, although this is an emerging area of application.

Currently, there is limited specific information in scientific literature detailing the use of this compound as a monomer in polymer synthesis. While one source makes a claim about its use in preparing a film-forming polymer, it incorrectly identifies the compound as a diphenyl ether, making the information unreliable. biosynth.com The potential for its use exists, for example, through the conversion of the hydroxyl group to a polymerizable functional group, but this application is not yet well-documented.

This compound exhibits good solubility in organic solvents, a characteristic property of alcohols with significant hydrocarbon chains. solubilityofthings.com This makes it a competent solvent for various nonpolar substances.

In the field of polymer chemistry, alcohols can function as chain transfer agents (CTAs), which are used to control the molecular weight of polymers during synthesis. unc.eduradtech.orgresearchgate.netrsc.orgresearchgate.net Tertiary alcohols, such as this compound, have been studied for their activity as CTAs in polyethylene (B3416737) production. researchgate.net The mechanism involves the transfer of a hydrogen atom from the alcohol to the growing polymer chain, terminating that chain and initiating a new one. This potential application is based on the general reactivity of tertiary alcohols, though specific studies detailing the efficiency and kinetics of this compound as a CTA are not extensively covered in the available literature.

The potential role of alcohols as chain transfer agents is summarized in the table below:

| Polymerization Type | Role of Alcohol as CTA | Potential Impact on Polymer |

| Cationic Polymerization | Can act as a degenerative chain transfer agent. unc.edursc.org | Controls polymer chain length and reduces molecular weight distribution. |

| Radical Polymerization | Can transfer a hydrogen atom to the growing radical chain. | Reduces the average molecular weight of the final polymer. |

Emerging Research Applications of this compound

This compound, a tertiary alcohol, is gaining attention for its potential in forward-thinking chemical applications. Its distinct molecular structure underpins its utility as a versatile chemical intermediate. This section delves into its prospective roles in sustainable chemical practices and as a component in biofuels, highlighting areas of active and potential investigation.

Potential in Green Chemistry Processes

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound is noted for its application as a solvent and an intermediate in the chemical industry. thegoodscentscompany.com Its properties, such as good solubility in organic solvents, make it a candidate for use in various chemical applications. thegoodscentscompany.com

The structure of this compound, a C10 alcohol, offers a foundation for its use in creating more complex molecules, potentially serving as a building block in syntheses aiming for higher efficiency and lower environmental impact. While it is recognized as an intermediate in the synthesis of fragrances and flavorings, detailed research into its broader applications in green chemistry, such as its use as a bio-based solvent or in biocatalytic processes, represents an emerging area of scientific inquiry.

Investigation as Biofuel Component

The search for alternative and renewable energy sources has led to investigations into various organic compounds as potential biofuels or fuel additives. While specific research focusing solely on this compound as a biofuel component is limited, a related isomer, 3,7-dimethyloctan-1-ol, has been explored for its potential in this area due to its high energy content and low volatility. nist.gov

Alcohols are known to be valuable as fuel additives for spark-ignition engines due to their high octane (B31449) ratings. Generally, higher-molecular-weight alcohols (those with five or more carbons) are considered for blending with gasoline. The combustion properties of alcohols, such as their potential to increase thermal efficiency, make them attractive candidates for enhancing fuel performance. The investigation into the specific combustion characteristics and viability of this compound as a biofuel component remains a prospective field for future research.

Comparative Studies with Analogous Compounds

To fully understand the chemical utility of this compound, it is essential to compare it with structurally similar molecules. Its classification as a tertiary alcohol and its relationship to the well-known fragrance ingredient linalool provide a framework for such comparisons.

Comparison with Other Dimethyloctanols and Related Alcohols

This compound is one of several isomers of dimethyloctanol. Its properties are influenced by the position of the hydroxyl (-OH) group and the methyl branches along the octane chain. As a tertiary alcohol, the hydroxyl group is bonded to a carbon atom that is connected to three other carbon atoms. thegoodscentscompany.com This structural feature results in distinct reactivity patterns when compared to primary and secondary alcohols, particularly in substitution reactions. thegoodscentscompany.com

The physical properties of alcohol isomers, such as boiling point and density, differ due to variations in their molecular structure which affect intermolecular forces like hydrogen bonding. libretexts.org For instance, the position of the hydroxyl group can influence the extent of hydrogen bonding, which in turn affects the boiling point. libretexts.org

Below is a comparative table of the physical properties of this compound and its primary alcohol isomer, 3,7-Dimethyloctan-1-ol.

| Property | This compound (Tertiary Alcohol) | 3,7-Dimethyloctan-1-ol (Primary Alcohol) |

| Molecular Formula | C10H22O | C10H22O |

| Molar Mass ( g/mol ) | 158.28 | 158.28 |

| Boiling Point (°C) | 197 | 212.5 (estimated) |

| Density (g/mL) | 0.826 (at 25°C) | 0.828 (at 20°C) |

| Flash Point (°C) | 77 | 97 |

| Synonyms | Tetrahydrolinalool (B1194170), 3,7-Dimethyl-3-octanol | Tetrahydrogeraniol, Dihydrocitronellol |

Data sourced from various chemical databases.

Structure-Function Comparisons with Linalool and its Derivatives

A significant analogue for comparison is linalool, a naturally occurring terpene alcohol. This compound is also known by the common name Tetrahydrolinalool, which hints at its structural relationship with linalool. nih.gov Tetrahydrolinalool is produced through the hydrogenation of linalool, a process that saturates the double bonds present in the linalool molecule. chemicalbook.com

This structural modification from an unsaturated to a saturated alcohol has profound effects on the compound's properties, particularly its stability and olfactory characteristics. While linalool possesses a complex floral and woody scent, tetrahydrolinalool is described as having a more floral character, often likened to lily and lilac, and is less woody and herbal. nist.gov

Crucially, the saturation of the carbon-carbon double bonds makes tetrahydrolinalool significantly more stable than linalool, especially in chemically demanding environments such as products with high or low pH. chemicalbook.comnist.gov This enhanced stability makes it a preferred ingredient in applications like detergents and soaps where linalool might degrade. chemicalbook.comnist.gov

The following table provides a direct comparison of key features between Linalool and this compound (Tetrahydrolinalool).

| Feature | Linalool | This compound (Tetrahydrolinalool) |

| Chemical Structure | Unsaturated Terpene Alcohol (C10H18O) | Saturated Tertiary Alcohol (C10H22O) |

| Synthesis | Naturally occurring, also synthesized | Produced by hydrogenation of Linalool |

| Odor Profile | Floral, woody, sweet, citrus-like | Floral (lily, lilac), sweet, slightly woody |

| Stability | Less stable, prone to oxidation/rearrangement | Highly stable, especially at alkali pH-values |

| Primary Use | Fragrance in perfumes, cosmetics, and cleaners | Fragrance in functional products (soaps, detergents) |

This comparison highlights the structure-function relationship, where a minor structural change leads to significant differences in application-relevant properties.

Safety, Environmental Considerations, and Regulatory Research for 3,7 Dimethyloctan 3 Ol

Environmental Fate and Pathways in Various Compartments

The environmental fate of 3,7-Dimethyloctan-3-ol is determined by its behavior and degradation in different environmental compartments, including water, soil, and air, as well as its potential to accumulate in living organisms.

Degradation in Water, Soil, and Air

Water: this compound is considered to be readily biodegradable. nih.gov In a 28-day OECD Guideline 301F test, it demonstrated approximately 60-70% biodegradation, which meets the criteria for ready biodegradability. nih.gov This suggests that the substance is not expected to persist in aquatic environments.

Air: Data on the atmospheric degradation of this compound is limited. It is expected that the compound, with its vapor pressure of 0.111 hPa at 19.6 °C, can volatilize into the atmosphere. wikipedia.org In the atmosphere, it is likely to be degraded by photochemical reactions.

Bioaccumulation Potential and Mobility in Soil

Bioaccumulation: The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow). This compound has a reported log Kow of 3.3, which suggests a potential for bioaccumulation in aquatic organisms. wikipedia.org However, its ready biodegradability may mitigate this potential.

Mobility in Soil: The mobility of a chemical in soil is predicted by the soil adsorption coefficient (Koc). While an experimental Koc value for this compound is not available, it can be estimated from its log Kow. A log Kow of 3.3 suggests a moderate adsorption to soil organic carbon, indicating that it may have low to moderate mobility in soil.

Ecotoxicological Assessments

Ecotoxicological studies are essential for determining the potential harm a substance may cause to various organisms in the environment.

Toxicity to Aquatic Organisms

This compound is classified as toxic to aquatic life. nih.govnih.gov Acute toxicity studies have been conducted on representative aquatic species.

| Test Organism | Endpoint | Value (mg/L) | Exposure Time | Guideline |

| Brachydanio rerio (Zebra fish) | LC50 | 8.9 | 96 hours | OECD Guideline 203 |

| Daphnia magna (Water flea) | EC50 | 14.2 | 48 hours | OECD Guideline 202, Part 1 |

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration, 50%): The concentration of a chemical that produces a specific effect in 50% of a test population.

Effects on Terrestrial Organisms

Information on the toxicity of this compound to terrestrial organisms is primarily derived from mammalian studies.

| Test Organism | Route of Exposure | Endpoint | Value (mg/kg) |

| Rat | Oral | LD50 | >5000 |

| Rabbit | Dermal | LD50 | >5000 |

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.

Occupational and Laboratory Safety in Handling this compound

Proper safety precautions are necessary when handling this compound in an occupational or laboratory setting to minimize exposure and ensure worker safety. The compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. nih.gov

Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side shields or chemical goggles should be worn. nih.gov

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended. nih.gov

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact. nih.gov In case of splashes, a face shield and apron may be necessary. nih.gov

Respiratory Protection: If ventilation is inadequate or if mists or vapors are generated, a NIOSH-certified respirator should be used. nih.gov

Handling and Storage:

Ensure thorough ventilation of work and storage areas. nih.gov

Keep containers tightly closed and store in a cool, dry, and well-ventilated place. nih.gov

Keep away from heat, sparks, open flames, and other ignition sources. nih.gov

Take precautionary measures against static discharge. nih.gov

Avoid contact with skin, eyes, and clothing. nih.gov

Wash hands thoroughly after handling. nih.gov

First Aid Measures:

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention. Take off contaminated clothing and wash it before reuse.

Ingestion: Rinse mouth and then drink 200-300 ml of water. Seek medical attention.

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.

Fire-fighting Measures:

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. nih.gov

Hazards from Combustion: Vapors may form explosive mixtures with air. nih.gov Hazardous combustion products can include carbon oxides.

Measures for Safe Handling and Storage

Proper handling and storage of this compound are essential to ensure safety in industrial and laboratory settings. solubilityofthings.com Adherence to recommended guidelines minimizes risks associated with its combustible and irritant nature.

Handling: Personnel should handle the substance in well-ventilated areas. echemi.comcymitquimica.com It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, and eye or face protection. basf.comjohndwalsh.com Direct contact with the skin, eyes, and clothing must be avoided. basf.combasf.com After handling, it is good practice to wash hands thoroughly. basf.com As the compound is a combustible liquid, all sources of ignition such as heat, sparks, and open flames must be eliminated from the work area. basf.combasf.com Furthermore, precautionary measures against static discharge should be implemented. basf.com

Storage: this compound should be stored in a cool, dry, and well-ventilated place. echemi.combasf.comfishersci.com Containers must be kept tightly closed to prevent the release of vapors and protect the contents from moisture. basf.comfishersci.com It is advisable to protect containers from physical damage and direct sunlight. basf.com The substance should be stored separately from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. fishersci.com

Interactive Table: Handling and Storage Guidelines

| Guideline Category | Specific Measure | Rationale | Citations |

| Ventilation | Ensure thorough ventilation of stores and work areas. | To minimize inhalation of vapors. | echemi.combasf.com |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection, and suitable clothing. | To prevent skin and eye contact/irritation. | echemi.combasf.comjohndwalsh.com |

| Hygiene | Wash hands after contact. Avoid breathing mist or vapor. | To prevent accidental ingestion and respiratory irritation. | basf.combasf.com |

| Fire Safety | Keep away from heat, sparks, open flames, and hot surfaces. Take measures against static discharge. | The compound is a combustible liquid and its vapors can form explosive mixtures with air. | basf.combasf.com |

| Storage Location | Store in a cool, dry, well-ventilated place. | To maintain stability and prevent pressure buildup. | echemi.combasf.comfishersci.com |

| Container Integrity | Keep containers tightly closed and protected from physical damage and sunlight. | To prevent leaks and degradation of the substance. | basf.combasf.com |

| Segregation | Store away from incompatible materials (e.g., strong oxidizing agents, acids, bases). | To prevent hazardous chemical reactions. | fishersci.com |

Emergency Response Protocols

In the event of an emergency involving this compound, established protocols must be followed swiftly and efficiently to mitigate harm.

First-Aid Measures:

Inhalation: If a person inhales vapors, they should be moved to fresh air immediately. basf.comt3db.ca If breathing is difficult, oxygen may be administered; if breathing has stopped, artificial respiration should be provided. echemi.comt3db.ca Medical attention should be sought. basf.com

Skin Contact: Contaminated clothing must be removed, and the affected skin should be washed thoroughly with soap and plenty of water. echemi.combasf.com If skin irritation or a rash occurs, medical attention is necessary. basf.combasf.com

Eye Contact: In case of eye contact, rinse cautiously with water for at least 15 minutes, keeping the eyelids open. echemi.combasf.comdirectpcw.com If contact lenses are present and can be easily removed, they should be taken out before continuing to rinse. basf.combasf.com If eye irritation persists, consult a specialist. johndwalsh.combasf.com

Ingestion: If the substance is swallowed, the mouth should be rinsed with water. echemi.comdirectpcw.com Do NOT induce vomiting. echemi.comt3db.cadirectpcw.com The affected person should drink 200-300 ml of water, and immediate medical attention is required. basf.combasf.com

Fire-Fighting Measures: The compound is a combustible liquid. johndwalsh.combasf.com Suitable extinguishing media include carbon dioxide, foam, dry chemical powder, and water spray. echemi.combasf.comt3db.ca A direct stream of water should not be used as it may spread the fire. directpcw.com Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). echemi.comfishersci.comdirectpcw.com Containers exposed to fire should be cooled with a water spray to prevent them from exploding. basf.comfishersci.com

Accidental Release Measures: For spills, all sources of ignition must be removed from the area. echemi.comcymitquimica.com Adequate ventilation should be ensured. echemi.combasf.com Responders should wear personal protective equipment to avoid contact with the substance. echemi.combasf.com The spill should be prevented from entering drains, surface waters, or groundwater. echemi.combasf.combasf.com For containment, inert absorbent materials like sand, silica (B1680970) gel, or sawdust can be used. basf.comfishersci.com The absorbed material should then be collected into suitable, closed containers for disposal in accordance with local regulations. echemi.comcymitquimica.com

Regulatory Frameworks and Compliance Research

The use of this compound is governed by various national and international regulations concerning chemical substances.

National and International Regulations on Chemical Substances